

Thermodynamic Properties of 5-Fluoro-2-methylbenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **5-Fluoro-2-methylbenzonitrile** (CAS No. 77532-79-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document summarizes available theoretical data, outlines detailed experimental protocols for the determination of thermodynamic properties, and presents a logical workflow for these investigations.

Core Thermodynamic Properties

Precise thermodynamic data for **5-Fluoro-2-methylbenzonitrile** is crucial for process optimization, safety assessments, and understanding its behavior in various chemical systems. Due to a scarcity of direct experimental measurements, this guide presents theoretically calculated thermodynamic parameters obtained through Density Functional Theory (DFT) computations.^{[1][2]} These values provide a strong foundation for understanding the energetic landscape of this molecule.

Table 1: Calculated Thermodynamic Properties of **5-Fluoro-2-methylbenzonitrile**

Property	Symbol	Value	Units
Enthalpy	H	-49.733	Hartree/Particle
Entropy	S	100.957	cal/mol·K
Heat Capacity	C	37.134	cal/mol·K
Gibbs Free Energy	G	-49.779	Hartree/Particle

Note: These values were calculated using the B3LYP functional with the 6-311++G(d,p) basis set.^[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **5-Fluoro-2-methylbenzonitrile** is not readily available in the literature, this section details the standard, validated methodologies that would be employed for its characterization. These protocols are broadly applicable to organic compounds of similar nature.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined with high precision using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (approximately 1 gram) of **5-Fluoro-2-methylbenzonitrile** is prepared using a pellet press.^{[3][4]}
- **Bomb Assembly:** A known length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.^[3] One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in its liquid state.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.^[4]

- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited via a brief electrical charge through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.^[3]
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire ignition and any side reactions (e.g., nitric acid formation).^[3]

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of **5-Fluoro-2-methylbenzonitrile** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.^{[5][6][7]}
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a linear heating ramp through the expected melting point, and a final isothermal period. A constant flow of an inert purge gas, such as nitrogen, is maintained throughout the experiment.
- **Data Acquisition:** The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:** The resulting thermogram is analyzed to determine key thermal events. The heat capacity is calculated from the heat flow in the regions without thermal transitions. The

melting point is identified as the onset or peak of the endothermic melting peak, and the enthalpy of fusion (ΔH_{fus}) is determined by integrating the area of the melting peak.^[8]

Vapor Pressure Determination

The vapor pressure of a substance is a critical property for understanding its volatility and phase behavior. Two common methods for low-volatility organic solids are the Knudsen effusion method and the static method.

This gravimetric technique is suitable for measuring low vapor pressures.

Methodology:

- **Cell Preparation:** A small amount of **5-Fluoro-2-methylbenzonitrile** is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area. The cell is weighed accurately.^{[9][10][11]}
- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.^{[9][12]}
- **Measurement:** The mass loss of the sample over a specific period is measured as the vapor effuses through the orifice into the vacuum. This can be done by weighing the cell before and after the experiment or by using a highly sensitive microbalance in situ.^{[10][11]}
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.^[12]

This direct method measures the equilibrium vapor pressure at a given temperature.

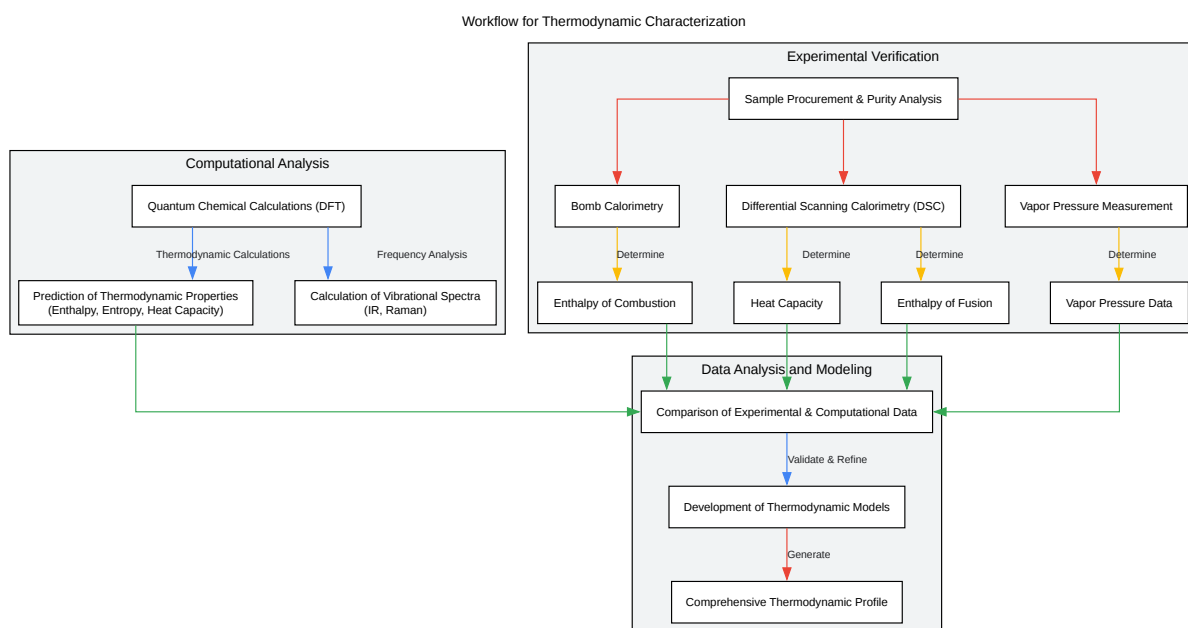
Methodology:

- **Sample Preparation:** A sample of **5-Fluoro-2-methylbenzonitrile** is placed in a temperature-controlled sample chamber connected to a pressure-measuring device (e.g., a capacitance diaphragm manometer). The sample must be thoroughly degassed to remove any volatile impurities.^{[13][14][15]}

- **Equilibration:** The sample chamber is heated to a precise and stable temperature, and the system is allowed to reach thermodynamic equilibrium between the condensed and vapor phases.^[14]
- **Pressure Measurement:** The pressure of the vapor in the chamber is directly measured.
- **Temperature Dependence:** The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Experimental and Computational Workflow

The determination of a comprehensive set of thermodynamic properties for a compound like **5-Fluoro-2-methylbenzonitrile** involves a combination of computational and experimental techniques. The following diagram illustrates a logical workflow for such a study.



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A logical workflow for the comprehensive thermodynamic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of **5-Fluoro-2-methylbenzonitrile** based on available computational data. While experimental validation is essential for establishing definitive thermodynamic values, the detailed protocols and workflow presented herein offer a clear and robust framework for researchers, scientists, and drug development professionals to undertake such investigations. The data and methodologies outlined are critical for the informed application of this compound in various scientific and industrial contexts.

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